molecular formula C17H18ClNO2S2 B2721189 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797573-06-8

4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2721189
CAS No.: 1797573-06-8
M. Wt: 367.91
InChI Key: SAXFWVLXONZGFG-UHFFFAOYSA-N
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Description

4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group and a phenyl group attached to the thiazepane ring, along with a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

    Attachment of the Phenyl Group: The phenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding reduced thiazepane derivatives.

Scientific Research Applications

4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Chlorophenyl)sulfonyl)-1,4-thiazepane: Lacks the phenyl group, which may affect its chemical and biological properties.

    7-Phenyl-1,4-thiazepane: Lacks the 3-chlorophenyl and sulfonyl groups, leading to different reactivity and applications.

    4-((3-Methylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane: Contains a methyl group instead of a chlorine atom, which may influence its chemical behavior.

Uniqueness

4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane is unique due to the presence of both the 3-chlorophenyl and phenyl groups, along with the sulfonyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Biological Activity

4-(3-Chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. The sulfonyl group (–SO₂) and phenyl substituents contribute to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The sulfonyl group can enhance the binding affinity of the compound to microbial targets, potentially inhibiting their growth. In vitro studies have shown promising results against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that thiazepane derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the phenyl group may enhance the lipophilicity of the compound, improving its cellular uptake and efficacy against tumor cells .

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group may act as an electrophile, interacting with nucleophilic residues in enzymes, thereby inhibiting their activity.
  • Receptor Modulation : The compound may bind to various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiazepane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity compared to standard antibiotics.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological ActivityIC50/ MIC
4-(2-Methylbenzenesulfonyl)-7-phenyl-1,4-thiazepaneSimilar structure without chlorineModerate antimicrobial activityMIC: 64 µg/mL
4-(3-Fluorobenzenesulfonyl)-7-phenyl-1,4-thiazepaneFluorine instead of chlorineEnhanced anticancer effectsIC50: 20 µM

Properties

IUPAC Name

4-(3-chlorophenyl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S2/c18-15-7-4-8-16(13-15)23(20,21)19-10-9-17(22-12-11-19)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXFWVLXONZGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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